molecular formula C28H31NO5 B214057 Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B214057
M. Wt: 461.5 g/mol
InChI Key: SUGRDHWTBXRQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as E-52862 and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of E-52862 is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. E-52862 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. E-52862 has also been shown to interact with the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
E-52862 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. E-52862 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states. In addition, E-52862 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

E-52862 has several advantages for use in lab experiments. It has been shown to be highly selective for certain ion channels and receptors, which makes it a useful tool for studying the function of these targets. E-52862 has also been shown to have a long half-life, which allows for extended experiments. However, E-52862 is a relatively new compound, and its pharmacokinetic properties are not fully understood. In addition, E-52862 is not yet commercially available, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of E-52862. One area of interest is the development of E-52862-based drugs for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of E-52862 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the pharmacokinetic properties of E-52862 and its potential side effects. Overall, E-52862 is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of E-52862 involves the condensation of 4-methylbenzyl alcohol with 2-methylquinoline-3-carbaldehyde, followed by the addition of 3-methoxy-4-hydroxybenzaldehyde. The resulting compound is then subjected to acetylation and esterification reactions to form the final product. The synthesis method has been optimized to improve the yield of E-52862, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

E-52862 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. E-52862 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, E-52862 has been shown to have antitumor activity and may be a promising candidate for the development of anticancer drugs.

properties

Product Name

Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO5/c1-5-33-28(31)25-18(3)29-21-7-6-8-22(30)27(21)26(25)20-13-14-23(24(15-20)32-4)34-16-19-11-9-17(2)10-12-19/h9-15,26,29H,5-8,16H2,1-4H3

InChI Key

SUGRDHWTBXRQRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC)C(=O)CCC2)C

Origin of Product

United States

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